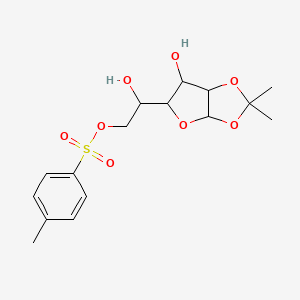

1,2-O-异丙基-6-O-甲苯磺酰基-α-D-呋喃葡萄糖

描述

1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose is a chemical substance that is widely used in research . It serves as a fundamental precursor in glycoside and glycoconjugate synthesis, demonstrating its indispensability in the field . Its use in carbohydrate chemistry is also of great significance, culminating in the creation of intricate oligosaccharides .

Synthesis Analysis

The ring-opening polymerization of 5,6-anhydro-1,2-O-isopropylidene-α-D-glucofuranose as a latent cyclic AB2-type monomer was carried out using potassium tert-butoxide or boron trifluoride diethyletherate as an initiator in order to synthesize a novel hyperbranched glycopolymer .Molecular Structure Analysis

The IUPAC Name of 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose is [2-hydroxy-2-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] 4-methylbenzenesulfonate . The InChI Key is YOQAMHMOGSSLIX-UHFFFAOYSA-N .Chemical Reactions Analysis

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose can be used as a starting material to prepare biologically active L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers . It can also be used to create a vinyl ether-based chiral carbohydrate synthon by reacting with acetylene using superbase catalytic systems .Physical and Chemical Properties Analysis

The molecular weight of 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose is 260.28 . It is a powder form with a melting point of 109-113 °C (lit.) . The optical activity is [α]20/D −18°, c = 1% in H2O .科学研究应用

分子结构和晶体学

1,2-O-异丙基-6-O-甲苯磺酰基-α-D-呋喃葡萄糖因其分子结构和结晶性质而受到研究。它在手性正交晶系空间群中结晶,具有特定的晶胞参数。该化合物作为二糖和寡糖形成以及制备生物活性糖缀合物的构建块发挥着重要作用。此类特性使其对于稀有碳水化合物衍生物的合成非常有价值 (Mamat、Peppel 和 Köckerling,2012)。

化学合成和衍生物

该化合物在各种化学合成中用作前体。例如,它已被用于合成 1,2-O-异丙基-3,5-O-丙二醇-α-d-呋喃葡萄糖,这是具有液晶性质的 6-O-烷基和 6-O-缩水甘油基-d-葡萄糖两亲物的先驱 (Vanbaelinghem 等,1998)。此外,它已被用于合成 D-葡萄糖的 6-氨基-6-脱氧衍生物,表明其在生产生物相关化合物方面的多功能性 (Ramjeesingh 和 Kahlenberg,1977)。

作用机制

未来方向

The future directions of 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose could involve its use in the development of new pharmaceuticals and the synthesis of complex carbohydrates. Its potential in making hydroxylated pyrrolidines is illustrated by the preparation of 1,4-dideoxy-1,4-imino-L-gulitol, 1,4-dideoxy-1,4-imino-D-lyxitol (a powerful α galactosidase inhibitor), 2S,3S,4R-3,4-dihydroxyproline and (1S,2R,8S,8aR)-1,2,6 trihydroxyoctahydroindolizine .

属性

IUPAC Name |

[2-hydroxy-2-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8S/c1-9-4-6-10(7-5-9)25(19,20)21-8-11(17)13-12(18)14-15(22-13)24-16(2,3)23-14/h4-7,11-15,17-18H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQAMHMOGSSLIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2C(C3C(O2)OC(O3)(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

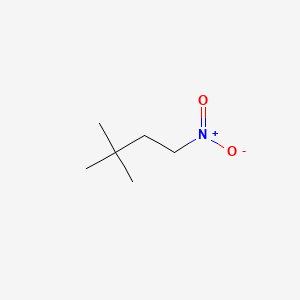

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide](/img/structure/B3256006.png)

![Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3256020.png)